Quinoline sulfate Quinoline sulfate Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.
Brand Name: Vulcanchem
CAS No.: 530-66-5
VCID: VC13820111
InChI: InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)
SMILES: C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O
Molecular Formula: C9H9NO4S
Molecular Weight: 227.24 g/mol

Quinoline sulfate

CAS No.: 530-66-5

Cat. No.: VC13820111

Molecular Formula: C9H9NO4S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

Quinoline sulfate - 530-66-5

Specification

CAS No. 530-66-5
Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
IUPAC Name hydrogen sulfate;quinolin-1-ium
Standard InChI InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)
Standard InChI Key WSZKUEZEYFNPID-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=[NH+]2.OS(=O)(=O)[O-]
Melting Point 325 to 327 °F (NTP, 1992)

Introduction

Definition and Structural Overview

Quinoline sulfate is formally identified as the 1:1 sulfate salt of quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The sulfate moiety enhances its stability and solubility in aqueous environments compared to the parent quinoline . Key identifiers include:

  • CAS Number: 54957-90-3

  • Physical Description: White to grayish-white or light brown crystalline powder, hygroscopic, and light-sensitive .

  • Solubility: Slightly soluble in cold water but dissolves readily in hot water and organic solvents .

The compound’s structure facilitates interactions with biological targets, particularly in medicinal applications, while its acidic nature (pH<7\text{pH} < 7) enables neutralization reactions with bases .

Synthesis and Industrial Production

The synthesis of quinoline sulfate typically involves sulfonation of quinoline using oleum (fuming sulfuric acid). A patented continuous process outlines the following steps:

  • Neutralization: Quinoline reacts with sulfuric acid to form quinoline sulfate (C9H7NH2SO4\text{C}_9\text{H}_7\text{N} \cdot \text{H}_2\text{SO}_4) .

  • Sulfonation: Treatment with sulfur trioxide (SO3\text{SO}_3) yields quinoline-8-sulfonic acid, which is crystallized by water addition .

  • Downstream Processing: The mother liquor is concentrated and oxidized to produce nicotinic acid, while the sulfonic acid derivative is converted to 8-hydroxyquinoline via caustic treatment .

This method emphasizes efficiency, with technical-grade quinoline (90–96% purity) and high-concentration oleum (50–65% SO3\text{SO}_3) as key raw materials .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight227.237 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available
Flash Point101.1°C
SolubilitySlight in cold water
StabilityLight-sensitive

The compound’s reactivity is characterized by its behavior as a weak acid, participating in neutralization reactions and catalyzing organic transformations . Its degradation in environmental matrices is mediated by microbial activity, though its water solubility raises concerns about aquatic mobility .

Pharmacological Applications

Antimicrobial and Anticancer Properties

Quinoline derivatives exhibit broad-spectrum bioactivity:

  • Antibacterial: Modified natural products with quinoline moieties show enhanced potency against drug-resistant strains .

  • Anticancer: Hybrid compounds, such as camptothecin-quinoline conjugates, inhibit topoisomerase I and induce apoptosis .

Environmental Impact

Quinoline sulfate’s high water solubility (logP=2.66\log P = 2.66) facilitates environmental persistence. Key concerns include:

  • Aquatic Toxicity: Moderate toxicity to fish (LC50_{50} = 10–100 mg/L) .

  • Biodegradation: Rapid microbial degradation under aerobic conditions (half-life <7 days) .

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